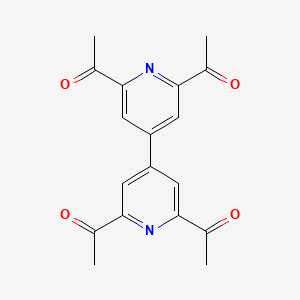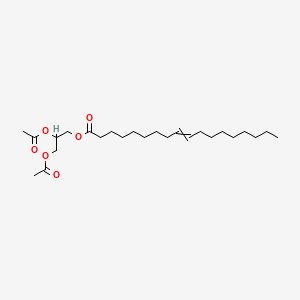![molecular formula C16H22N2O4 B13775212 (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13775212.png)
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-alpha-t-Butoxycarbonyl-®-alpha-(3-Pyridylmethyl)-proline is a synthetic organic compound that belongs to the class of proline derivatives. Proline derivatives are widely used in organic synthesis and medicinal chemistry due to their unique structural and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-t-Butoxycarbonyl-®-alpha-(3-Pyridylmethyl)-proline typically involves the protection of the proline amino group with a t-butoxycarbonyl (Boc) group, followed by the introduction of the 3-pyridylmethyl group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and purification systems. The process would be optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-alpha-t-Butoxycarbonyl-®-alpha-(3-Pyridylmethyl)-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the pyridyl group.
Reduction: Reduction reactions can modify the pyridyl group or the proline ring.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like trifluoroacetic acid for Boc deprotection. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxide derivatives, while reduction could produce various reduced forms of the pyridyl group.
Applications De Recherche Scientifique
N-alpha-t-Butoxycarbonyl-®-alpha-(3-Pyridylmethyl)-proline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-alpha-t-Butoxycarbonyl-®-alpha-(3-Pyridylmethyl)-proline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-alpha-t-Butoxycarbonyl-®-alpha-(2-Pyridylmethyl)-proline
- N-alpha-t-Butoxycarbonyl-®-alpha-(4-Pyridylmethyl)-proline
- N-alpha-t-Butoxycarbonyl-®-alpha-(3-Quinolinylmethyl)-proline
Uniqueness
N-alpha-t-Butoxycarbonyl-®-alpha-(3-Pyridylmethyl)-proline is unique due to its specific substitution pattern on the pyridyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Propriétés
Formule moléculaire |
C16H22N2O4 |
|---|---|
Poids moléculaire |
306.36 g/mol |
Nom IUPAC |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H22N2O4/c1-15(2,3)22-14(21)18-9-5-7-16(18,13(19)20)10-12-6-4-8-17-11-12/h4,6,8,11H,5,7,9-10H2,1-3H3,(H,19,20)/t16-/m1/s1 |
Clé InChI |
BGCFJQXFQOROLS-MRXNPFEDSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CN=CC=C2)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC1(CC2=CN=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


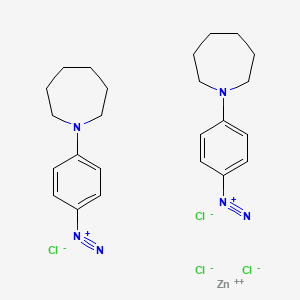
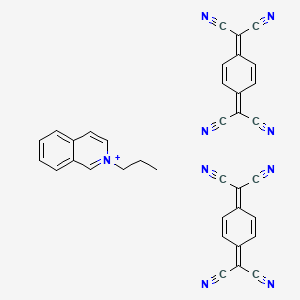
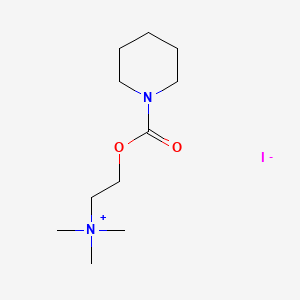

![1-[(2S,3R,4R,5S)-2-(azidomethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13775140.png)
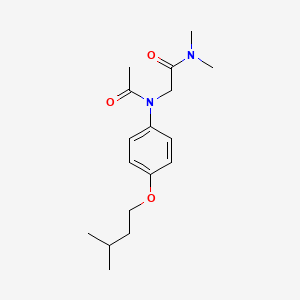

![N,N''-(Methylene-p-phenylene)-bis-[N'-(2-hydroxyethyl)]urea](/img/structure/B13775171.png)
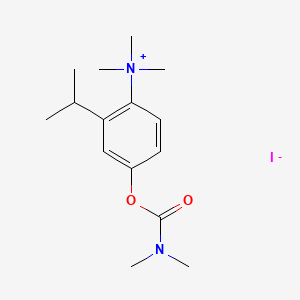

![3-Benzyl[1,1'-biphenyl]-2-ol](/img/structure/B13775187.png)
